Boc-(R)-alpha-(5-bromo-2-thiophenylmethyl)-proline
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Overview
Description
Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are widely studied due to their significant roles in medicinal chemistry, particularly in the design of peptidomimetics and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline typically involves the protection of the proline amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the 5-bromo-2-thiophenylmethyl moiety. Common reagents used in these reactions include Boc anhydride, bromine, and thiophene derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds generally involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Substitution: Reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides, while substitution of the bromine atom with an amine may yield an amino derivative.
Scientific Research Applications
Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Boc-®-alpha-(5-chloro-2-thiophenylmethyl)-proline
- Boc-®-alpha-(5-fluoro-2-thiophenylmethyl)-proline
- Boc-®-alpha-(5-iodo-2-thiophenylmethyl)-proline
Uniqueness
Boc-®-alpha-(5-bromo-2-thiophenylmethyl)-proline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its molecular targets.
Properties
IUPAC Name |
(2R)-2-[(5-bromothiophen-2-yl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4S/c1-14(2,3)21-13(20)17-8-4-7-15(17,12(18)19)9-10-5-6-11(16)22-10/h5-6H,4,7-9H2,1-3H3,(H,18,19)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXHLHPKFMNVDK-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(S2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(S2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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